The compound 3-Bromo-5-ethoxypyridine is a brominated pyridine derivative that has not been extensively studied in isolation. However, its structural analogs and derivatives have been the subject of various research studies due to their potential biological activities and applications in medicinal chemistry. For instance, 3-Bromopyruvate (3-BP) is a brominated derivative of pyruvate that has demonstrated significant antitumor potential by targeting molecules crucial for the survival of neoplastic cells1. Similarly, bromido gold(I) complexes with methoxypyridinyl residues have shown promising activity against cancer cell lines, including Cisplatin-resistant ovarian cancer cells2. These studies highlight the importance of brominated pyridine derivatives in the development of new therapeutic agents.
The applications of brominated pyridine derivatives span across various fields, particularly in medicinal chemistry and pharmaceuticals. The synthesis of these compounds is crucial for the development of receptor antagonists and other biologically active molecules. For example, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptor antagonist, underscores the relevance of brominated pyridine derivatives in drug design3. Additionally, the study of the reactions of bromo-derivatives of ethoxypyridine with hydrochloric acid provides valuable information for chemical transformations that could be applied in synthetic pathways for pharmaceuticals4. The amination of 3-bromo-2-ethoxy-1,5-naphthyridine also contributes to the understanding of chemical reactions that are pertinent to the synthesis of compounds with potential therapeutic applications5.
The mechanism of action of 3-Bromo-5-ethoxypyridine itself is not directly reported, but the related compound 3-BP has been shown to inhibit metabolism and induce apoptosis and necrosis in tumor cells. 3-BP disrupts lactate release, glucose uptake, and pH homeostasis, and it affects the expression of key regulatory molecules such as HK 2, GAPDH, LDH, SDH, HIF-1α, MDR-1, GLUT-1, and various cytokines. It also influences the expression of cell death regulatory proteins like Bcl-2, Mcl-1, and caspase-3, suggesting a mitochondrial mode of cell death1. These findings provide insights into how brominated pyridine derivatives could exert their biological effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2